molecular formula C18H14BrN3O3 B12192702 Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate

Cat. No.: B12192702
M. Wt: 400.2 g/mol
InChI Key: ZDXOVGQDBWGYAP-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate is a synthetic quinoline derivative featuring a 5-bromopyridin-3-yl carbonylamino substituent at the 4-position, a methyl group at the 2-position, and a methyl ester at the 6-position of the quinoline core.

Properties

Molecular Formula

C18H14BrN3O3

Molecular Weight

400.2 g/mol

IUPAC Name

methyl 4-[(5-bromopyridine-3-carbonyl)amino]-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C18H14BrN3O3/c1-10-5-16(22-17(23)12-6-13(19)9-20-8-12)14-7-11(18(24)25-2)3-4-15(14)21-10/h3-9H,1-2H3,(H,21,22,23)

InChI Key

ZDXOVGQDBWGYAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

Preparation Methods

Quinoline Core Construction

The quinoline framework is typically synthesized via the Skraup reaction or Friedländer annulation . For example, condensation of 2-methylaniline derivatives with glycerol and sulfuric acid under controlled heating yields 2-methylquinoline. However, these conditions may necessitate subsequent functionalization at positions 4 and 6. Modern approaches favor transition-metal-catalyzed cyclization or microwave-assisted synthesis to improve regioselectivity and reduce reaction times.

Bromopyridine Carbonyl Precursor

5-Bromopyridine-3-carbonyl chloride is prepared by treating 5-bromonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The carbonyl chloride’s reactivity necessitates careful handling to prevent hydrolysis.

Stepwise Synthesis and Reaction Optimization

Friedländer Annulation Route

A mixture of 2-aminobenzaldehyde and ethyl acetoacetate undergoes cyclization in the presence of a Lewis acid (e.g., FeCl₃) to form 2-methyl-4-quinolinol. Subsequent nitration at position 4, reduction to the amine, and esterification with methyl chloroformate yields the target intermediate.

Example Protocol

  • Cyclization : 2-Aminobenzaldehyde (10 mmol), ethyl acetoacetate (12 mmol), and FeCl₃ (0.5 mmol) in ethanol are refluxed for 12 hours.

  • Nitration : The product is treated with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at position 4.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

  • Esterification : Reaction with methyl chloroformate (1.2 eq) and triethylamine (2 eq) in dichloromethane affords the methyl ester.

Yield : 62–68% over four steps.

Direct Amination and Esterification

Alternative routes start with pre-functionalized quinoline derivatives. For instance, 4-nitro-2-methylquinoline-6-carboxylic acid is reduced to the amine using SnCl₂/HCl, followed by esterification with methanol and H₂SO₄.

Amide Bond Formation

The coupling of methyl 4-amino-2-methylquinoline-6-carboxylate with 5-bromopyridine-3-carbonyl chloride is critical. Standard amidation protocols employ bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in aprotic solvents (e.g., THF, DCM).

Optimized Procedure

  • Reagents :

    • Methyl 4-amino-2-methylquinoline-6-carboxylate (1.0 eq)

    • 5-Bromopyridine-3-carbonyl chloride (1.2 eq)

    • TEA (2.5 eq) in anhydrous THF (0.1 M)

  • Conditions : Stirred at 0°C → room temperature for 12 hours.

  • Workup : Dilution with ethyl acetate, washing with NaHCO₃ (sat.) and brine, followed by column chromatography (hexane:ethyl acetate = 3:1).

Yield : 78–85%.

Alternative Synthetic Strategies

One-Pot Tandem Reactions

Microwave-assisted synthesis reduces step count. A mixture of 2-methylaniline, dimethyl acetylenedicarboxylate, and 5-bromonicotinoyl chloride in DMF undergoes cyclization and amidation under microwave irradiation (150°C, 30 min).

Yield : 70% (crude), requiring purification via recrystallization.

Solid-Phase Synthesis

Immobilization of the quinoline intermediate on Wang resin enables iterative coupling and cleavage, though yields are moderate (50–60%).

Comparative Analysis of Methods

MethodKey StepsYieldAdvantagesLimitations
Friedländer AnnulationCyclization, nitration, reduction62–68%High regioselectivityMulti-step, harsh conditions
Direct AminationReduction, esterification55–60%Simplified workflowLow yield in esterification
Microwave SynthesisOne-pot cyclization/amidation70%Rapid, reduced stepsRequires specialized equipment
Solid-PhaseResin-bound synthesis50–60%Ease of purificationModerate yields, high cost

Critical Reaction Parameters

Solvent and Base Selection

  • THF vs. DCM : THF enhances solubility of intermediates, while DCM minimizes side reactions.

  • Base : TEA outperforms DIPEA in preventing epimerization during amidation.

Temperature and Time

  • Amidation : Prolonged stirring (12–24 hours) at room temperature improves conversion.

  • Microwave Reactions : Higher temperatures (150°C) reduce time but risk decomposition.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 8.50 (d, J = 2.4 Hz, 1H, quinoline-H), 7.95 (s, 1H, NH), 4.10 (s, 3H, OCH₃).

  • LC-MS : m/z 444.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity after column chromatography.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing T3P with EDC/HOAt reduces costs while maintaining yields (~75%).

Waste Management

Aqueous washes recover >90% of unreacted starting materials, enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of quinoline derivatives, including those similar to Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate. For instance, derivatives of quinoline have been shown to exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Case Studies

  • In one study, compounds structurally related to this compound were screened for their antibacterial activity using the agar diffusion method. The results indicated that modifications to the quinoline structure could enhance antibacterial efficacy .
  • Another investigation highlighted that specific structural features, such as the presence of a flexible amino group, significantly improved the antibacterial activity against E. coli, suggesting that similar modifications could enhance the effectiveness of this compound .

Antiviral Potential

Research has also explored the antiviral properties of quinoline derivatives. For example, compounds analogous to this compound have been evaluated for their ability to inhibit Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that certain derivatives exhibited high levels of inhibition at concentrations around 10 µM .

Anticancer Activity

Quinoline derivatives are recognized for their potential anticancer properties. The mechanism often involves the inhibition of critical cellular processes associated with cancer cell proliferation. Studies suggest that this compound may hold promise in cancer treatment due to its structural similarities with known anticancer agents .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. The ability to modify the compound's structure allows researchers to tailor its properties for specific applications in drug development .

Summary Table of Applications

Application Details
Antibacterial ActivityEffective against Staphylococcus aureus and E. coli; structural modifications enhance efficacy .
Antiviral PotentialDemonstrated inhibition of Hepatitis B Virus replication at low concentrations .
Anticancer ActivityPotential for inhibiting cancer cell proliferation; further research needed .
SynthesisVarious synthetic routes available; optimization can improve yields .

Mechanism of Action

The mechanism of action of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline core can also interact with aromatic residues in the active sites of enzymes, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related quinoline derivatives and bromopyridine-containing analogs:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Quinoline 4-{[(5-Bromopyridin-3-yl)carbonyl]amino}, 2-methyl, 6-carboxylate Hypothesized: Potential kinase inhibition or P-gp modulation (inferred from analogs)
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Quinoline 6-methoxy, 2-phenyl, 4-carboxylate P-glycoprotein (P-gp) inhibitor; enhances drug bioavailability by blocking efflux pumps
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate Pyrroloquinoline 2-oxo, 4-methyl, 6-carboxylate Alkaloid-like activity; synthetic analog with hydrogen-bond-driven crystal packing
2-Methylphenyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate Quinoline 2-(4-chlorophenyl), 6-methyl, 4-carboxylate Unspecified biological activity; structural similarity suggests halogen-dependent interactions
tert-Butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate Piperazine-bromopyridine 5-bromopyridin-3-yl, tert-butyl carboxylate Bromopyridine as a pharmacophore; potential intermediate in drug discovery

Key Differences and Implications

Substituent Effects: The 5-bromopyridin-3-yl carbonylamino group in the target compound provides a unique hydrogen-bonding profile compared to methoxy (in ) or chlorophenyl (in ) groups. Bromine’s electronegativity and larger atomic radius may enhance hydrophobic interactions or halogen bonding in target proteins .

Core Structure Variations: The pyrroloquinoline scaffold in introduces a fused ring system, reducing conformational flexibility compared to the planar quinoline core of the target compound. This difference could influence membrane permeability or binding pocket compatibility .

Synthetic Pathways: The target compound’s esterification step (analogous to ) likely employs methyl iodide under basic conditions, while the pyrroloquinoline derivative () requires AlCl3-mediated cyclization, highlighting divergent synthetic strategies for core modifications.

Biological Activity

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C18H14BrN3O3
Molecular Weight: 400.2 g/mol
IUPAC Name: Methyl 4-[(5-bromopyridine-3-carbonyl)amino]-2-methylquinoline-6-carboxylate
Canonical SMILES: CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC(=CN=C3)Br

The compound features a quinoline core substituted with a bromopyridine moiety, which is significant for its biological interactions. The presence of the bromine atom enhances the compound's reactivity and potential for forming covalent bonds with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

  • Preparation of the Quinoline Core : This can be achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Bromopyridine Moiety : Common methods include coupling reactions such as Suzuki-Miyaura coupling.
  • Final Modifications : These may involve esterification or amination to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline core enhances binding affinity due to interactions with aromatic residues in enzyme active sites.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives containing the bromopyridine structure. For instance, compounds similar to this compound were tested against several bacterial strains, including E. coli, S. aureus, and P. aeruginosa. The results indicated varying degrees of activity, with some derivatives exhibiting significant inhibition zones compared to standard antibiotics like ciprofloxacin .

CompoundBacterial StrainZone of Inhibition (mm)Activity Level
5fE. coli15Moderate
5bS. aureus10Mild
5cP. aeruginosa12Mild

Cytotoxicity Studies

In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as PC3 (prostate cancer). The cytotoxicity was measured using IC50 values, revealing that some compounds had IC50 values as low as 1.4 µM, indicating potent activity .

Case Studies

  • Antibacterial Screening : A study involving the synthesis and biological evaluation of various quinoline derivatives reported that compounds incorporating the bromopyridine moiety displayed enhanced antibacterial activity against multidrug-resistant strains .
  • Cancer Cell Line Evaluation : Another investigation focused on evaluating the cytotoxic effects of quinoline-based compounds against different cancer cell lines, highlighting the importance of substituent positioning on biological efficacy .

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Identify carbonyl groups (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1720–1750 cm⁻¹) and aromatic C–Br stretches (500–600 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for the quinoline core (e.g., δ 6.95–7.13 ppm for aromatic protons) and methyl/ester substituents. Use 2D NMR (HSQC, HMBC) to confirm connectivity between the pyridine and quinoline moieties .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 245 [M⁺] for related quinoline derivatives) and fragmentation patterns .

What strategies are employed to analyze structure-activity relationships (SAR) in enzyme inhibition studies?

Q. Advanced Research Focus

  • Functional Group Modifications : Synthesize analogs with variations in the bromopyridine (e.g., replacing Br with Cl) or quinoline carboxylate groups. Compare inhibitory activity against target enzymes (e.g., kinases) using biochemical assays .
  • Molecular Docking : Model interactions between the compound’s amide/carboxylate groups and enzyme active sites (e.g., MAP kinase or cytochrome P450 isoforms).
  • Data Contradiction Analysis : Address discrepancies in IC₅₀ values by standardizing assay conditions (e.g., buffer pH, co-solvents) .

What purification methods are suitable for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–50% ethyl acetate in hexane) to separate polar byproducts .
  • Recrystallization : Ethanol or ethanol/water mixtures are effective for removing unreacted starting materials .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (≥95% by HPLC) .

How can researchers design experiments to study the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. Identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
  • Light/Oxygen Sensitivity : Conduct stability studies under UV light or in oxygenated environments. Use antioxidants (e.g., BHT) or light-resistant containers to mitigate decomposition .

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